molecular formula C15H17NO2S B157421 N-Ethyl-4-methyl-N-phenylbenzenesulfonamide CAS No. 1821-40-5

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide

Cat. No.: B157421
CAS No.: 1821-40-5
M. Wt: 275.4 g/mol
InChI Key: IXLBWOFLBSGRAP-UHFFFAOYSA-N
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Description

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C15H17NO2S and a molecular weight of 275.372 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring

Scientific Research Applications

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide has a wide range of applications in scientific research, including:

Safety and Hazards

While specific safety and hazard information for “N-Ethyl-4-methyl-N-phenylbenzenesulfonamide” was not found in the search results, it’s important to handle all chemical substances with appropriate safety measures. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for “N-Ethyl-4-methyl-N-phenylbenzenesulfonamide” are not specified in the search results. It is provided to early discovery researchers as part of a collection of rare and unique chemicals by Sigma-Aldrich , suggesting it may have potential applications in various research fields. Further studies and research are needed to explore its potential uses and benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide can be synthesized through a series of chemical reactions involving the starting materials N-ethylbenzenamine and p-toluenesulfonyl chloride . The reaction typically involves the following steps:

    N-ethylbenzenamine: reacts with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The resulting product is then purified through recrystallization or column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and yield. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of N-alkylated sulfonamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-methyl-N-phenylbenzenesulfonamide
  • N-Ethyl-4-chloro-N-phenylbenzenesulfonamide
  • N-Ethyl-4-fluoro-N-phenylbenzenesulfonamide

Uniqueness

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-ethyl-4-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-16(14-7-5-4-6-8-14)19(17,18)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLBWOFLBSGRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171249
Record name p-Toluenesulfonanilide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-40-5
Record name N-Ethyl-4-methyl-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonanilide, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluenesulfonanilide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), N-ethyl-p-toluenesulfonamide (240 mg, 1.20 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %), iodobenzene (112 μL, 1.00 mmol) and toluene (1 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting pale brown suspension was allowed to reach room temperature and then filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 4:1, 15 mL fractions). Fractions 10-17 provided 244 mg (89% yield) of the desired product.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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